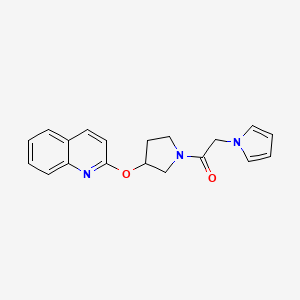
3-benzyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H20N4O2S2 and its molecular weight is 472.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antimicrobial Activity
Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial efficacy against a range of bacterial and fungal strains. For instance, novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety were synthesized and found to possess good antimicrobial activities, particularly against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, with some compounds exhibiting superior activity to commercial bactericides like bismerthiazol (Yan et al., 2016).
Anticancer Activity
The quinazolinone scaffold has also been explored for its potential anticancer properties. Various derivatives have been synthesized and assessed for their activity against different cancer cell lines. A particular focus has been on derivatives capable of targeting EGFR-tyrosine kinase, which is implicated in numerous cancers. Some synthesized quinazolin-4(3H)-one derivatives showed remarkable activity against specific cancer cell lines, offering a foundation for further development of potent anticancer agents (Noolvi & Patel, 2013).
Anticonvulsant Properties
Further research into quinazolinone derivatives has revealed their potential as anticonvulsant agents. A series of new derivatives was synthesized and evaluated for anticonvulsant activity, with some showing promising results in models of epilepsy. This indicates the potential of quinazolinone derivatives in the development of new treatments for neurological disorders such as epilepsy (Gupta et al., 2013).
Antiviral Activities
Quinazolinone derivatives have also demonstrated antiviral activities against a range of viruses, including respiratory and biodefense viruses. Novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized using microwave techniques showed potential antiviral properties, highlighting the versatility of the quinazolinone core in the development of new antiviral agents (Selvam et al., 2007).
作用機序
This compound is a quinazolin-4(3H)-one derivative . Quinazolin-4(3H)-ones are common core structures found in a large number of natural products and synthetic drugs showing a broad range of biological and therapeutic activities . For example, some quinazolin-4(3H)-ones exhibit antimicrobial, antitumor, antifungal, and cytotoxic activities . .
The synthesis of quinazolin-4(3H)-ones often involves the condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation . The reaction proceeds using fluorescein as a photocatalyst in the presence of TBHP without the need for a metal catalyst .
生化学分析
Biochemical Properties
3-Benzyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are crucial in cell signaling pathways. The compound’s interaction with these enzymes often involves binding to the active site, thereby blocking substrate access and inhibiting enzyme activity . Additionally, it may interact with proteins involved in DNA repair, potentially affecting cellular responses to DNA damage.
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, the compound has been shown to modulate the MAPK/ERK pathway, which is critical for cell proliferation and survival . This modulation can result in either the promotion or inhibition of cell growth, depending on the cellular context. Furthermore, it may induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and transcription factors, altering their activity. This binding can lead to enzyme inhibition or activation, depending on the target. For instance, the compound may inhibit tyrosine kinases, which are involved in various signaling pathways, thereby disrupting cellular communication and growth . Additionally, it can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade in the presence of light or heat . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged inhibition of cell proliferation or induction of apoptosis.
Dosage Effects in Animal Models
In animal models, the effects of this compound are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as tumor growth inhibition or anti-inflammatory activity . At higher doses, it can cause toxic effects, including liver damage and oxidative stress. The threshold for these adverse effects varies among different animal models, highlighting the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound’s influence on metabolic flux and metabolite levels can also affect cellular energy balance and redox status.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation in specific tissues, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence apoptotic pathways.
特性
IUPAC Name |
3-benzyl-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2S2/c1-32-19-13-11-18(12-14-19)23-27-22(31-28-23)16-33-25-26-21-10-6-5-9-20(21)24(30)29(25)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISFUFKVFQZNHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

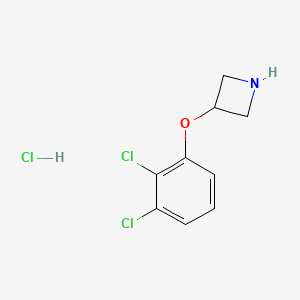
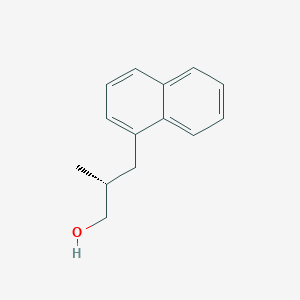
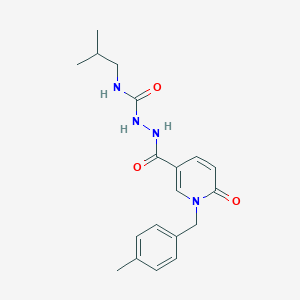


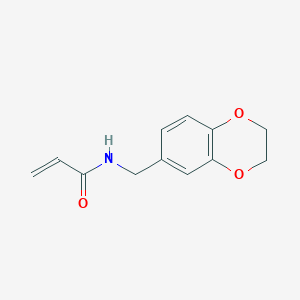
![4-cyclohexyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B2966746.png)
![2-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2966747.png)
![N-(4-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2966750.png)
![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2966751.png)
![N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-3-methyl-5-oxo-6-thiazolo[3,2-a]pyrimidinecarboxamide](/img/structure/B2966752.png)

![5-Ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2966757.png)
